molecular formula C12H9F2NOS B12581312 2-(Difluoromethyl)-N-(3-thienyl)benzamide CAS No. 616204-44-5

2-(Difluoromethyl)-N-(3-thienyl)benzamide

Katalognummer: B12581312
CAS-Nummer: 616204-44-5
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: GMLVRYJRTNYQKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-N-(3-thienyl)benzamide is an organic compound that features a benzamide core with a difluoromethyl group and a thienyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-N-(3-thienyl)benzamide typically involves the reaction of 3-thiophenylamine with 2-(difluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-N-(3-thienyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Products with nucleophilic groups replacing the difluoromethyl group.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-N-(3-thienyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-N-(3-thienyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thienyl group can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene: A photochromic compound with similar structural features.

    2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene: A precursor in the synthesis of more complex thienyl derivatives.

Uniqueness

2-(Difluoromethyl)-N-(3-thienyl)benzamide is unique due to its specific combination of a difluoromethyl group and a thienyl substituent on a benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

616204-44-5

Molekularformel

C12H9F2NOS

Molekulargewicht

253.27 g/mol

IUPAC-Name

2-(difluoromethyl)-N-thiophen-3-ylbenzamide

InChI

InChI=1S/C12H9F2NOS/c13-11(14)9-3-1-2-4-10(9)12(16)15-8-5-6-17-7-8/h1-7,11H,(H,15,16)

InChI-Schlüssel

GMLVRYJRTNYQKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)F)C(=O)NC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.